O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is an organic compound with the molecular formula C8H9ClF3NO. It is a white or off-white crystalline solid that is soluble in organic solvents such as ethanol and ether but has low solubility in water . This compound is commonly used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds and nitrogen-containing derivatives .
Preparation Methods
The preparation of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves several steps:
Reaction of Trifluoromethyl Anisole with Bromoacetate: This reaction produces the corresponding acid ester compound.
Reduction of the Acid Ester Compound: Sodium borohydride is used to reduce the acid ester compound to trifluoromethylbenzoxylamine.
Reaction with Hydrochloric Acid: Finally, trifluoromethylbenzoxylamine is reacted with hydrochloric acid to produce this compound.
Chemical Reactions Analysis
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of electrophilic reagents.
Electrophilic Amination: This compound can be used as an electrophilic aminating reagent in transition metal-catalyzed C–N bond-forming reactions.
Common reagents used in these reactions include sodium borohydride for reduction and various electrophilic reagents for substitution and amination reactions. The major products formed from these reactions include oximes, amines, and various nitrogen-containing heterocyclic compounds .
Scientific Research Applications
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and nitrogen-containing derivatives.
Mechanism of Action
The mechanism of action of O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride involves its ability to act as an electrophilic aminating reagent. It facilitates the formation of C–N bonds through electrophilic amination reactions, which are catalyzed by transition metals. This compound can also act as a reducing agent and amino radical donor in various organic synthesis reactions .
Comparison with Similar Compounds
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride can be compared with other similar compounds such as:
O-(3-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has a similar structure but with the trifluoromethyl group in the meta position instead of the ortho position.
O-Benzylhydroxylamine hydrochloride: This compound lacks the trifluoromethyl group and is used in similar applications as a reducing agent and amino radical donor.
O-(m-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride: This compound has the trifluoromethyl group in the meta position and is used in similar applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Biological Activity
O-(2-(Trifluoromethyl)benzyl)hydroxylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group imparts significant lipophilicity and stability, enhancing the compound's interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C8H9ClF3N
- Molecular Weight: 227.62 g/mol
- CAS Number: 321574-29-2
The presence of the trifluoromethyl group increases the compound's binding affinity to various biomolecules, potentially influencing enzymatic activities and cellular signaling pathways.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition: The compound can form stable complexes with enzyme active sites, inhibiting their activity. This property is crucial for developing biochemical assays and therapeutic agents targeting specific enzymes.
- Cellular Signaling Modulation: By interacting with signaling pathways, this compound may influence cellular responses, making it a candidate for further investigation in cancer therapy and other diseases.
In Vitro Studies
A series of studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values observed in these studies:
Cell Line | IC50 (µM) | Reference |
---|---|---|
A549 (Lung) | 20.94 ± 0.13 | |
MCF7 (Breast) | <5.00 | |
HCT116 (Colon) | <3.00 | |
PC3 (Prostate) | <5.00 |
These results indicate that the compound exhibits significant antiproliferative activity against multiple cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
-
Study on IDO1 Inhibition:
A study highlighted that derivatives of hydroxylamines, including those similar to this compound, effectively inhibited indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. The incorporation of halogen atoms, particularly trifluoromethyl groups, enhanced the inhibitory potency significantly . -
Neuroprotective Properties:
Research into hybrid compounds incorporating trifluoromethyl benzyloxyamidic moieties has shown promise in reducing amyloid fibrillization associated with Alzheimer's disease. These findings suggest that this compound may play a role in neuroprotection .
Properties
IUPAC Name |
O-[[2-(trifluoromethyl)phenyl]methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO.ClH/c9-8(10,11)7-4-2-1-3-6(7)5-13-12;/h1-4H,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNCDJXXYTTSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)C(F)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594709 |
Source
|
Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215599-92-1 |
Source
|
Record name | O-{[2-(Trifluoromethyl)phenyl]methyl}hydroxylamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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